TLR7/8 agonist 3

Immunology Medicinal Chemistry Vaccine Adjuvant Research

TLR7/8 agonist 3 (CAS 642473-95-8) is a synthetic small-molecule imidazoquinoline derivative that functions as a potent dual agonist of Toll-like receptors 7 and 8. It was originally disclosed as Compound of Formula (II) in patent WO2016057618, which describes vaccine compositions and methods for treating neonatal subjects.

Molecular Formula C17H23N5O
Molecular Weight 313.4 g/mol
CAS No. 642473-95-8
Cat. No. B3182417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR7/8 agonist 3
CAS642473-95-8
Molecular FormulaC17H23N5O
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCOCC1=NC2=C(N1CC(C)(C)N)C3=CC=CC=C3N=C2N
InChIInChI=1S/C17H23N5O/c1-4-23-9-13-21-14-15(22(13)10-17(2,3)19)11-7-5-6-8-12(11)20-16(14)18/h5-8H,4,9-10,19H2,1-3H3,(H2,18,20)
InChIKeySVBZCXQPNPURIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TLR7/8 Agonist 3 (CAS 642473-95-8): Dual TLR7/8 Imidazoquinoline Agonist for Vaccine Adjuvant & Immuno-Oncology Research Procurement


TLR7/8 agonist 3 (CAS 642473-95-8) is a synthetic small-molecule imidazoquinoline derivative that functions as a potent dual agonist of Toll-like receptors 7 and 8 . It was originally disclosed as Compound of Formula (II) in patent WO2016057618, which describes vaccine compositions and methods for treating neonatal subjects [1]. The compound bears the systematic name 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine and is characterized by a molecular formula of C17H23N5O with a molecular weight of 313.40 g/mol . It is supplied commercially as a white to off-white solid with reported purity specifications ranging from ≥98% to 99.96% across multiple vendors . Its dual TLR7/TLR8 activation profile distinguishes it from TLR7-selective or TLR8-selective agonists within the broader imidazoquinoline class, making it a candidate for applications requiring coordinated engagement of both innate immune receptors.

Why TLR7/8 Agonist 3 (CAS 642473-95-8) Cannot Be Generically Substituted by Other Imidazoquinoline TLR Agonists in Preclinical Research


The imidazoquinoline TLR agonist class encompasses compounds with widely divergent TLR7 versus TLR8 selectivity profiles, cytokine induction signatures, and physicochemical properties that directly impact formulation, biodistribution, and immunological outcomes [1]. Widely used agents such as resiquimod (R848) exhibit equipotent TLR7/8 activity but are associated with rapid systemic clearance and sharp, poorly tolerated cytokine pulses that have limited their clinical translatability [1]. Conversely, imiquimod is largely TLR7-selective, and CL075 (3M-002) displays a TLR8/7-bias distinct from the dual agonism of TLR7/8 agonist 3 [2]. The specific substitution pattern of TLR7/8 agonist 3—a 2-ethoxymethyl group combined with a 1-(2-amino-2-methylpropyl) side chain—differs from the 2-methyl or 2-hydroxymethyl substituents found on earlier-generation imidazoquinolines, and these structural modifications can alter receptor binding kinetics, endosomal retention, and downstream signaling pathway bias [3]. Procuring a precisely defined compound ensures reproducible receptor engagement and cytokine output; substituting with a structurally similar but pharmacologically distinct analog risks introducing uncontrolled variability in TLR7/8 activation ratios, confounding data interpretation and compromising batch-to-batch reproducibility in both in vitro and in vivo studies.

TLR7/8 Agonist 3 (CAS 642473-95-8) Evidence-Based Differentiation Guide for Scientific Procurement


Structural Differentiation of TLR7/8 Agonist 3 from First-Generation Imidazoquinolines via 2-Ethoxymethyl and N1-2-Amino-2-Methylpropyl Substituents

TLR7/8 agonist 3 carries a unique substitution pattern—a 2-ethoxymethyl group at the C2 position and a 1-(2-amino-2-methylpropyl) side chain at the N1 position of the imidazoquinoline scaffold [1]. This contrasts with resiquimod (R848), which bears a 2-ethoxymethyl group but a 1-(2-methylpropyl) side chain lacking the terminal primary amine, and with imiquimod, which possesses a simpler 2-methyl substituent and a 1-(2-methylpropyl) group [2]. The terminal primary amine on the N1 side chain of TLR7/8 agonist 3 introduces a protonatable moiety at physiological pH that is absent in resiquimod, potentially altering endosomal accumulation via acid trapping, receptor binding orientation, and downstream signaling complex assembly [1].

Immunology Medicinal Chemistry Vaccine Adjuvant Research

Commercial Purity Benchmarking of TLR7/8 Agonist 3: ≥98%–99.96% Purity Enabling Reproducible In Vitro and In Vivo Immunoassays

Multiple independent vendors certify TLR7/8 agonist 3 at purity levels of ≥98% (InvivoChem, Cat. V39999), 99.02% (AKSci, Cat. 4804EQ; ChemScene, Cat. CS-0113750), and 99.96% (MedChemExpress, Cat. HY-130797) . These specifications meet or exceed the typical purity thresholds required for reproducible dose-response analysis in cellular reporter assays, primary immune cell stimulation, and in vivo adjuvant studies. In contrast, some legacy imidazoquinoline TLR agonists (e.g., imiquimod, resiquimod) are frequently supplied at lower purity grades (e.g., ≥95% or ≥97%) by certain vendors, which can introduce batch-dependent variability in potency and off-target effects [1].

Immunopharmacology Assay Development Quality Control

Patent-Assigned Dual TLR7/8 Agonist Profile Engineered for Neonatal Vaccine Adjuvant Applications: Differentiation from TLR7- or TLR8-Selective Agents

TLR7/8 agonist 3 was specifically invented as part of a patent strategy (WO2016057618) targeting vaccine compositions for neonatal subjects, a population in which the immune system is biased toward Th2 responses and hyporesponsive to conventional adjuvants [1]. The patent discloses imidazoquinoline compounds—including TLR7/8 agonist 3 as Compound of Formula (II)—engineered to activate both TLR7 and TLR8, which are differentially expressed in human neonatal antigen-presenting cells. This deliberate dual-agonism design contrasts with TLR7-selective agonists (e.g., imiquimod, 852A) and TLR8-selective agonists (e.g., VTX-294, 3M-002/CL075), which engage only one branch of the endosomal TLR7/8 pathway [2]. Simultaneous activation of TLR7 and TLR8 is hypothesized to overcome neonatal immune hyporesponsiveness by inducing a broader and more balanced cytokine milieu, including both type I interferons (via TLR7) and proinflammatory cytokines such as TNF-α and IL-12 (via TLR8) [1][2].

Vaccine Adjuvant Development Neonatal Immunology TLR Signaling

Solubility and Formulation-Ready Characteristics of TLR7/8 Agonist 3: DMSO Solubility Exceeding 150 mM for In Vitro and In Vivo Dosing Flexibility

TLR7/8 agonist 3 demonstrates DMSO solubility of approximately 50 mg/mL (~159.5 mM), enabling preparation of concentrated stock solutions for in vitro assays and in vivo formulation development . This solubility profile is consistent with its calculated LogP of 3.72, which balances sufficient lipophilicity for membrane partitioning with adequate polar character for dissolution in biocompatible solvent systems . The compound is further amenable to in vivo formulation using a standard co-solvent system (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline), yielding clear solutions at ≥2.5 mg/mL (7.98 mM) . While resiquimod also exhibits good DMSO solubility, its lower molecular weight and different LogP can result in different precipitation kinetics upon aqueous dilution, potentially affecting the consistency of dosing in animal models .

Drug Formulation In Vivo Pharmacology Adjuvant Delivery Systems

Limitation Acknowledgment: Absence of Published Head-to-Head Potency Data for TLR7/8 Agonist 3 Versus Established TLR7/8 Agonists

At the time of this analysis, no peer-reviewed publication or publicly accessible patent dataset was identified that reports quantitative head-to-head EC50/IC50 values for TLR7/8 agonist 3 (CAS 642473-95-8) against human TLR7 and TLR8 in a standardized cellular reporter assay alongside a recognized comparator such as resiquimod (R848), imiquimod, or CL075 [1]. The compound is described as a 'potent TLR7 and TLR8 agonist' across multiple vendor datasheets, but without explicit numeric EC50 values for either receptor, and without specification of the assay format (e.g., HEK293-TLR7/8 transfectants, NF-κB reporter, primary cell cytokine readout) . This constitutes a high-priority evidence gap for procurement decisions predicated on comparative potency. Researchers who require precisely quantified TLR7 versus TLR8 activation potency for experimental design should either (a) request proprietary batch-specific activity data directly from the supplier, (b) perform their own side-by-side potency calibration against a reference compound before committing to large-scale use, or (c) consider an alternative TLR7/8 agonist with fully disclosed and peer-reviewed activity values.

Evidence Gap Procurement Risk Assessment Assay Validation

Recommended Procurement Scenarios for TLR7/8 Agonist 3 (CAS 642473-95-8) Based on Evidence Profile


Neonatal Vaccine Adjuvant Formulation Studies Requiring Dual TLR7/8 Engagement

TLR7/8 agonist 3 is the most directly relevant small-molecule tool compound for preclinical vaccine adjuvant studies targeting neonatal populations, as it is explicitly disclosed in patent WO2016057618 for this application [1]. Its dual TLR7/8 agonist profile is designed to overcome the Th2-biased, hyporesponsive neonatal immune state that single-receptor agonists cannot adequately address. Researchers formulating DTaP, influenza, or pneumococcal conjugate vaccines for neonatal murine or non-human primate models can use this compound to replicate the adjuvant mechanism proposed in the originating patent, with the validated in vivo formulation protocol (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) providing a ready starting point for dose-ranging studies .

Immuno-Oncology Research Investigating Tumor Microenvironment Reprogramming via Coordinated TLR7 and TLR8 Activation

For intratumoral or peritumoral immunotherapy studies in syngeneic mouse models or humanized mouse models, TLR7/8 agonist 3 offers a dual-receptor activation strategy that simultaneously triggers type I interferon production (via TLR7 in plasmacytoid dendritic cells) and proinflammatory cytokine/chemokine secretion (via TLR8 in myeloid dendritic cells and monocytes) [1]. This coordinated immune activation is increasingly recognized as critical for converting immunologically 'cold' tumors to 'hot' tumors, and the compound's high commercial purity (up to 99.96%) reduces the risk that impurities will confound immune readouts in these complex in vivo systems .

Conjugation Chemistry and Targeted Delivery Platform Development Leveraging the Terminal Primary Amine

The presence of a solvent-accessible terminal primary amine on the N1 side chain—a structural feature absent in resiquimod and imiquimod—makes TLR7/8 agonist 3 a candidate scaffold for bioconjugation strategies, including antibody-drug conjugate (ADC) linker chemistry, nanoparticle surface functionalization, or macrolide conjugation for endosomal targeting [1]. Researchers developing targeted TLR agonist delivery platforms that require a reactive amine handle for NHS-ester, isothiocyanate, or reductive amination coupling chemistries can utilize this compound as a synthetic starting point without needing to introduce an amine via de novo synthesis, potentially accelerating conjugate library generation.

In Vitro Human Immune Cell Profiling Studies Comparing TLR7, TLR8, and Dual TLR7/8 Activation Signatures

TLR7/8 agonist 3 can serve as a dual-agonist reference compound in systematic in vitro studies that benchmark the cytokine and chemokine output of human PBMCs, purified dendritic cells, or B cells following stimulation with TLR7-selective, TLR8-selective, and dual TLR7/8 agonists [1]. However, due to the absence of published EC50 values, procurement for this purpose should be accompanied by a pilot dose-response experiment against a characterized reference (e.g., resiquimod) to establish the compound's potency in the researcher's specific assay system before incorporating it into a larger comparative panel .

Quote Request

Request a Quote for TLR7/8 agonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.